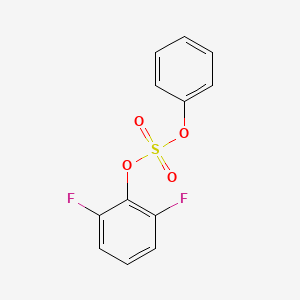
Sulfuric acid, 2,6-difluorophenyl phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid, 2,6-difluorophenyl phenyl ester is a chemical compound with the molecular formula C12H8F2O4S and a molecular weight of 286.25 g/mol It is an ester derivative of sulfuric acid, where the hydrogen atoms of the hydroxyl groups are replaced by 2,6-difluorophenyl and phenyl groups
Preparation Methods
The synthesis of sulfuric acid, 2,6-difluorophenyl phenyl ester typically involves the esterification of sulfuric acid with 2,6-difluorophenol and phenol. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid or a sulfonic acid derivative to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired ester .
Chemical Reactions Analysis
Sulfuric acid, 2,6-difluorophenyl phenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to yield 2,6-difluorophenol, phenol, and sulfuric acid.
Oxidation and Reduction: The ester can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products depending on the reagents and conditions used.
Scientific Research Applications
Sulfuric acid, 2,6-difluorophenyl phenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluorinated compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated esters on biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of fluorinated esters, including their use as intermediates in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged to enhance product performance
Mechanism of Action
The mechanism of action of sulfuric acid, 2,6-difluorophenyl phenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing 2,6-difluorophenol and phenol, which can then interact with biological molecules. The fluorine atoms in the compound can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Sulfuric acid, 2,6-difluorophenyl phenyl ester can be compared with other similar compounds, such as:
Sulfuric acid, phenyl ester: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Sulfuric acid, 2,6-dichlorophenyl phenyl ester: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
Sulfuric acid, 4-fluorophenyl phenyl ester:
These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atoms on its reactivity and applications.
Properties
CAS No. |
820220-75-5 |
|---|---|
Molecular Formula |
C12H8F2O4S |
Molecular Weight |
286.25 g/mol |
IUPAC Name |
(2,6-difluorophenyl) phenyl sulfate |
InChI |
InChI=1S/C12H8F2O4S/c13-10-7-4-8-11(14)12(10)18-19(15,16)17-9-5-2-1-3-6-9/h1-8H |
InChI Key |
HJVDGXMFHDGIHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)OC2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


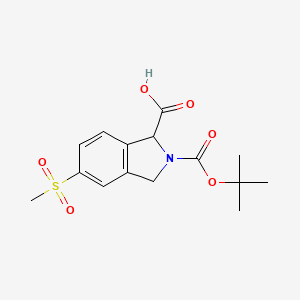
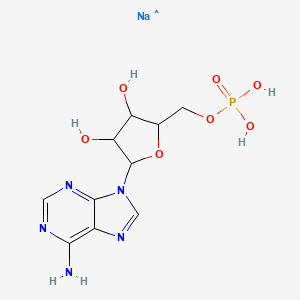
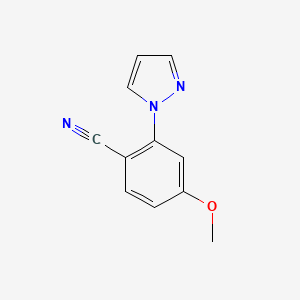
![4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12516636.png)
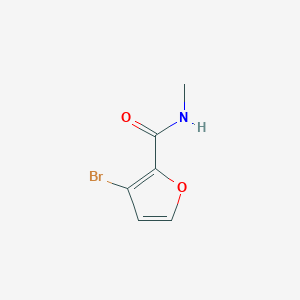
![4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12516644.png)
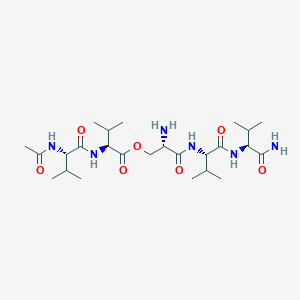
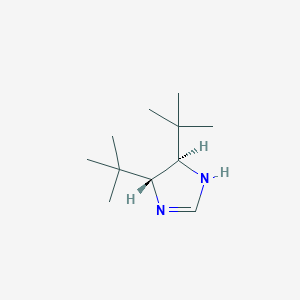
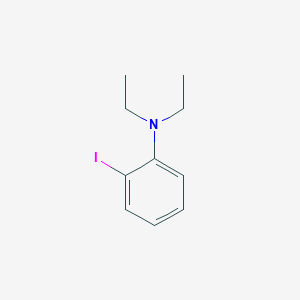
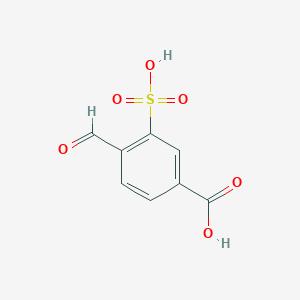

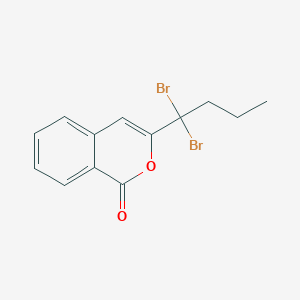

![2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid](/img/structure/B12516694.png)
